molecular formula C10H10N2O2 B7902410 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-95-3

5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7902410
CAS No.: 80353-95-3
M. Wt: 190.20 g/mol
InChI Key: RJHQZHBSMYPWAI-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of catalysts, such as transition metals, and may require heating or other specific conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications.

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)11-9(12)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHQZHBSMYPWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508715
Record name 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80353-95-3
Record name 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80353-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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